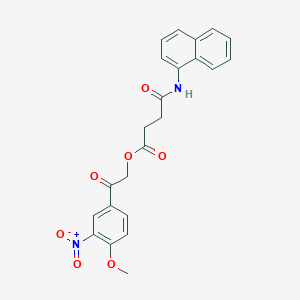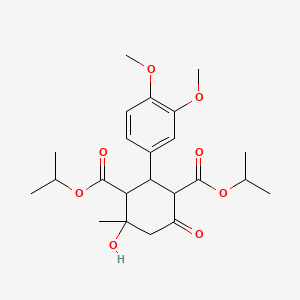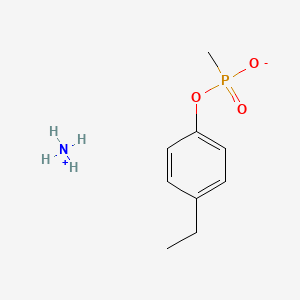![molecular formula C18H21NO5 B5110129 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism, as well as in the modulation of inflammation and oxidative stress. Despite its promising therapeutic potential, GW501516 has been banned by the World Anti-Doping Agency (WADA) since 2009 due to concerns about its potential misuse by athletes as a performance-enhancing drug.
作用機序
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene exerts its biological effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ by 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, as well as the downregulation of genes involved in lipogenesis and gluconeogenesis. Moreover, PPARδ activation by 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been shown to modulate the activity of various signaling pathways, such as AMP-activated protein kinase (AMPK), Akt, and mTOR, which play important roles in the regulation of energy metabolism and cell growth.
Biochemical and physiological effects
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been shown to have a wide range of biochemical and physiological effects, including:
- Increased fatty acid oxidation and mitochondrial biogenesis
- Improved glucose uptake and insulin sensitivity
- Reduced inflammation and oxidative stress
- Enhanced endurance and exercise performance
- Neuroprotection and cognitive enhancement
- Anti-cancer and anti-inflammatory effects
実験室実験の利点と制限
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has several advantages and limitations for lab experiments. Its advantages include:
- High potency and selectivity for PPARδ
- Well-established synthesis and characterization methods
- Availability of various animal models and cell lines for in vivo and in vitro studies
- Wide range of potential therapeutic applications
Its limitations include:
- Potential toxicity and side effects at high doses
- Limited understanding of its long-term effects and safety profile
- Ethical concerns regarding its potential misuse as a performance-enhancing drug
- Limited availability and high cost
将来の方向性
There are several future directions for research on 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene, including:
- Further elucidation of its molecular mechanisms of action and downstream signaling pathways
- Investigation of its long-term safety and efficacy in animal models and clinical trials
- Development of more selective and potent PPARδ agonists with improved safety profiles
- Exploration of its potential applications in other diseases, such as neurodegenerative disorders and cancer
- Evaluation of its potential as a performance-enhancing drug in non-competitive settings, such as military and emergency services
- Investigation of its potential interactions with other drugs and supplements.
合成法
The synthesis of 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene involves several steps, starting from the reaction of 4-bromobenzyl alcohol with 2-methoxy-4-methylphenol to yield 2-methoxy-4-methyl-1-(4-bromobutoxy)benzene. This intermediate is then reacted with 4-nitrophenol in the presence of a base to give 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene. The final product is obtained by purification and recrystallization.
科学的研究の応用
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been extensively studied in vitro and in vivo for its potential therapeutic applications in various metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. It has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, reduce inflammation and oxidative stress, and enhance mitochondrial function and fatty acid oxidation. Moreover, 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been found to have neuroprotective, anti-cancer, and anti-inflammatory effects.
特性
IUPAC Name |
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-14-5-10-17(18(13-14)22-2)24-12-4-3-11-23-16-8-6-15(7-9-16)19(20)21/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUKTTHGDBLVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)

![2-chloro-5-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5110093.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)

![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)

